N-Cyclopropylammelide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

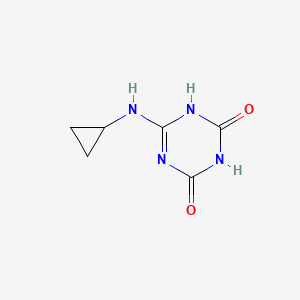

N-Cyclopropylammelide is a chemical compound with the molecular formula C6H8N4O2. It is a dihydroxy-1,3,5-triazine derivative, specifically consisting of ammelide bearing an N-cyclopropyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Cyclopropylammelide can be synthesized through the reaction of ammelide with cyclopropylamine. The reaction typically involves heating ammelide with cyclopropylamine in a suitable solvent under controlled conditions to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced reactors and purification techniques to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: N-Cyclopropylammelide undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

N-Cyclopropylammelide has been investigated for its potential therapeutic effects. Its structure allows for interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound could provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases. Compounds that target neuroinflammation pathways are of particular interest in this context .

Pharmacology

The pharmacological profile of this compound is under investigation, particularly regarding its mechanism of action and efficacy.

- Receptor Interactions : Preliminary studies suggest that this compound may interact with specific receptors involved in neurotransmission, which could lead to developments in treatments for psychiatric disorders .

- Metabolic Pathways : Understanding how this compound is metabolized in the body is crucial for assessing its safety and efficacy as a therapeutic agent. Research in metabolomics has begun to explore these pathways, indicating potential biomarkers for its effects .

Case Studies

Several case studies highlight the practical applications of this compound in laboratory settings:

Mécanisme D'action

The mechanism by which N-Cyclopropylammelide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a metabolite, participating in enzymatic reactions and influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

N-Isopropylammelide: This compound is structurally similar to N-Cyclopropylammelide, with an isopropyl group instead of a cyclopropyl group.

Uniqueness: this compound is unique due to its cyclopropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions in various chemical and biological contexts .

Activité Biologique

N-Cyclopropylammelide is a compound that has drawn attention due to its biological activities, particularly in the context of environmental degradation and potential implications in agricultural chemistry. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.

This compound is a derivative of cyclopropylmelamine, which itself is a metabolic product formed during the degradation of certain herbicides, notably atrazine. The compound is synthesized through the deamination of cyclopropylmelamine in two distinct steps, leading to the formation of cyclopropylammelide from cyclopropylammeline .

Biological Activity

1. Environmental Impact and Biodegradation

This compound plays a significant role in the biodegradation of herbicides. It is primarily produced by microbial action on atrazine, an herbicide widely used in agriculture. The enzyme involved in this process, known as N-isopropylammelide hydrolase (EC 3.5.4.42), exhibits specificity for N-substituted amino dihydroxy-s-triazine compounds, indicating a preference for linear N-alkyl groups over branched ones . This enzymatic activity is crucial for the detoxification of atrazine in contaminated environments.

2. Toxicological Studies

Research has indicated that this compound may exhibit lower toxicity compared to its parent compounds. Studies involving melamine-degrading bacteria have shown that these microorganisms can utilize this compound as a nitrogen source, suggesting potential applications in bioremediation strategies . The compound's reduced toxicity profile makes it a candidate for further investigation into its safety and efficacy in agricultural contexts.

Case Study 1: Biodegradation Pathways

A study focused on the bacterial degradation pathways of N-cyclopropylmelamine highlighted the transformation processes leading to this compound. The research utilized ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) to track the metabolic conversion of cyclopropylmelamine into its derivatives, providing insights into microbial interactions with these compounds in soil environments .

Case Study 2: Ecotoxicology Assessment

An ecotoxicological assessment evaluated the effects of this compound on aquatic organisms. Results indicated that while it poses some risks to non-target species, its impact was significantly lower than that of atrazine itself. This finding supports the notion that microbial degradation products like this compound may mitigate some environmental hazards associated with herbicide use .

Research Findings

Propriétés

IUPAC Name |

6-(cyclopropylamino)-1H-1,3,5-triazine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c11-5-8-4(7-3-1-2-3)9-6(12)10-5/h3H,1-2H2,(H3,7,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNVGTGPKHCQME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.